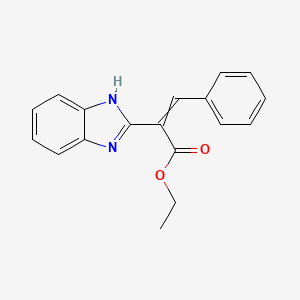

ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate

Description

Properties

CAS No. |

83520-66-5 |

|---|---|

Molecular Formula |

C18H16N2O2 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C18H16N2O2/c1-2-22-18(21)14(12-13-8-4-3-5-9-13)17-19-15-10-6-7-11-16(15)20-17/h3-12H,2H2,1H3,(H,19,20) |

InChI Key |

QKBUQPKNLKIARZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation to Form Benzimidazole Core

The benzimidazole ring is typically synthesized by condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic or reflux conditions. For example, 2-aminobenzimidazole can be prepared by refluxing o-phenylenediamine with formic acid or related reagents in ethanol for several hours, yielding the benzimidazole nucleus in moderate to good yields (around 60-70%).

Claisen–Schmidt Condensation for α,β-Unsaturated Ester Formation

The α,β-unsaturated ester moiety, ethyl 3-phenylprop-2-enoate, can be synthesized by acid-catalyzed Claisen–Schmidt condensation of benzaldehyde with ethyl acetate derivatives or through esterification of cinnamic acid derivatives. Acid catalysis and reflux in ethanol or methanol are common conditions.

Coupling of Benzimidazole with α,β-Unsaturated Ester

The key step to obtain ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate involves the coupling of the benzimidazole nucleus with the α,β-unsaturated ester. This can be achieved by:

- Direct condensation of 2-aminobenzimidazole with ethyl cinnamate or its activated derivatives under reflux in ethanol, often for 4 hours, followed by purification through column chromatography and recrystallization.

- Alternatively, a copper(I)-catalyzed coupling reaction using copper(I) iodide, cesium carbonate, and 8-quinolinol as catalyst system in tert-butyl alcohol at 90–110 °C for 16 hours has been reported to facilitate the formation of C-N bonds between benzimidazole and aryl-substituted alkenes, which can be adapted for this compound.

Alternative Synthetic Routes

Other synthetic strategies include:

- Microwave-assisted organic synthesis to accelerate cyclizations and condensations, improving yields and reducing reaction times.

- Use of hydrazine hydrate with appropriate esters or α,β-unsaturated compounds to form hydrazone intermediates that cyclize to benzimidazole derivatives.

- Multicomponent one-pot procedures combining the formation of benzimidazole and the α,β-unsaturated ester in a single reaction vessel under controlled conditions.

Representative Experimental Data and Yields

Analytical Characterization

The synthesized ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate is typically characterized by:

- Fourier Transform Infrared Spectroscopy (FT-IR): Identification of characteristic NH, C=O, and aromatic C=C stretches.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR confirm the benzimidazole ring protons and carbons, as well as the α,β-unsaturated ester protons.

- Mass Spectrometry (MS): Molecular ion peak corresponding to the expected molecular weight.

- Elemental Analysis: Confirms the empirical formula and purity.

For example, FT-IR bands near 3180-3320 cm^-1 correspond to NH stretches, while C=O stretches appear near 1700 cm^-1.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

Reduction: Reduction of the double bond in the prop-2-enoate moiety can yield saturated derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce ethyl 2-(1H-benzimidazol-2-yl)-3-phenylpropanoate .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating infections and cancer.

Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can interfere with the metabolic pathways of microorganisms, exhibiting antimicrobial activity .

Comparison with Similar Compounds

Core Heterocyclic Moieties

- Benzimidazole vs. Benzoxazole/Benzothiazole Derivatives: The benzimidazole core in the target compound provides a planar aromatic system with two nitrogen atoms, enabling strong hydrogen-bonding interactions. In contrast, benzoxazole (oxygen replacing one nitrogen) and benzothiazole (sulfur replacing one nitrogen) derivatives exhibit altered electronic properties. Dihedral Angles: The dihedral angles between the acetate group and aromatic subunits in the benzimidazole derivative (7.35° and 18.23°) suggest moderate planarity, facilitating π-π stacking. Benzoxazole derivatives, such as ethyl-2-(5-benzoxazol-2-ylamine) acetate, may exhibit greater torsional flexibility due to reduced hydrogen-bonding capacity .

Substituent Effects

- Phenylpropenoate vs. Nitrophenylhydrazone: The phenylpropenoate group in the target compound contributes to conjugation and electron-withdrawing effects, stabilizing the molecule. In contrast, ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate incorporates a nitro group, which introduces strong electron-withdrawing properties and intermolecular hydrogen bonds (N—H···O and C—H···O), forming crystalline chains along the b-axis . Tetrazole Additions: Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives (e.g., compound 3 in ) incorporate tetrazole rings, which enhance hydrogen-bonding capacity and metabolic stability compared to the propenoate ester .

Comparison with Benzoxazole and Tetrazole Derivatives

- Benzoxazole Synthesis: Benzoxazole derivatives (e.g., compound 3 in ) are synthesized via nucleophilic substitution, such as reacting 2-hydrazino benzoxazole with sodium azide and ammonium chloride in DMF .

- Tetrazole Functionalization: Sodium azide and ammonium chloride are key reagents for introducing tetrazole rings, a step absent in benzimidazole propenoate synthesis .

Pharmacological and Physicochemical Properties

Bioactivity

- Benzimidazole Derivatives: Known for broad-spectrum antitumor and antimicrobial activities due to DNA intercalation and enzyme inhibition .

- Benzoxazole-Tetrazole Hybrids : Exhibit enhanced antibacterial and antifungal activities, attributed to tetrazole’s ability to mimic carboxylate groups in biological targets .

- Benzothiazole Derivatives : Demonstrate antiviral and antiproliferative properties, likely due to sulfur’s role in redox interactions .

Solubility and Stability

- The hydrogen-bonding network in benzimidazole derivatives (e.g., N—H···O bonds) improves crystallinity but may reduce aqueous solubility compared to benzoxazole-tetrazole hybrids, which have more polar functional groups .

Data Tables

Table 2: Dihedral Angles and Hydrogen Bonding

Biological Activity

Ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate, also known as ethyl (E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and experimental findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N2O2 |

| Molecular Weight | 292.3 g/mol |

| IUPAC Name | ethyl (E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate |

| InChI Key | QKBUQPKNLKIARZ-WYMLVPIESA-N |

The biological activity of ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may induce apoptosis in cancer cells through the modulation of various signaling pathways. It is believed to interact with enzymes or receptors that play crucial roles in cell proliferation and survival, thereby exhibiting anticancer properties.

Antimicrobial Activity

Ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate has also been investigated for its antimicrobial properties. Preliminary studies suggest that the compound exhibits activity against a range of bacterial strains, indicating its potential as a therapeutic agent in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies and Research Findings

-

Anticancer Studies :

- A study focused on the compound's effects on various cancer cell lines demonstrated significant antiproliferative activity. The compound was shown to inhibit cell growth in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use .

- Further investigation revealed that treatment with ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate led to increased levels of reactive oxygen species (ROS) within cancer cells, suggesting oxidative stress as a mechanism for inducing apoptosis .

- Antimicrobial Evaluation :

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; inhibits cell proliferation. |

| Antimicrobial | Effective against various bacterial strains; potential for therapeutic use. |

Q & A

Q. What synthetic routes are commonly employed for preparing ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via Claisen-Schmidt condensation, where 2-acetylbenzimidazole reacts with an aromatic aldehyde (e.g., benzaldehyde) in a mixed ethanol/water solvent system. Sodium hydroxide is added dropwise to catalyze the aldol condensation, followed by prolonged stirring to ensure completion. Optimization involves adjusting the molar ratio of reactants (e.g., 1:1 aldehyde to acetylbenzimidazole), solvent polarity, and reaction time (6–12 hours). Recrystallization from aqueous ethanol or dichloromethane improves purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate, and how are data interpreted?

- NMR Spectroscopy : and NMR identify proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm) and carbonyl carbons (δ ~165–170 ppm).

- IR Spectroscopy : Stretching frequencies for C=O (1700–1750 cm) and C=N (1600–1650 cm) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 305.1).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) using gradient elution .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve the molecular geometry and intermolecular interactions of ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate?

SCXRD analysis involves growing high-quality crystals (e.g., via slow evaporation of dichloromethane) and collecting diffraction data at low temperatures (100 K) to minimize thermal motion. Software like SHELXL refines the structure by iteratively adjusting atomic coordinates, displacement parameters, and occupancy factors. Dihedral angles between aromatic subunits (e.g., benzimidazole and phenyl rings) quantify planarity deviations, while hydrogen bonds (N–H···O, C–H···O) are identified using distance-angle criteria (D < 3.5 Å, θ > 120°) .

Q. What methodologies analyze hydrogen bonding networks in the crystal lattice of benzimidazole derivatives, and how do these interactions influence supramolecular assembly?

Graph set analysis (Etter’s rules) classifies hydrogen bonds into discrete (e.g., D , S motifs) or infinite (C chains) patterns. For example, N–H···O bonds may form C(6) chains along the crystallographic b-axis, while C–H···O interactions create R(8) rings. These networks stabilize the lattice and influence physicochemical properties like solubility and melting points .

Q. How do computational tools like SHELXL and ORTEP-3 assist in refining and visualizing the crystal structure of this compound?

- SHELXL : Performs least-squares refinement against SCXRD data, optimizing parameters like anisotropic displacement and extinction coefficients. It validates geometry using checkCIF/PLATON to flag outliers (e.g., bond-length mismatches > 3σ) .

- ORTEP-3 : Generates thermal ellipsoid diagrams to visualize atomic displacement anisotropy. The GUI allows rotation/zooming to analyze steric hindrance or π-stacking interactions .

Q. What strategies address discrepancies between experimental SCXRD data and theoretical molecular modeling predictions for this compound?

Discrepancies (e.g., bond-length deviations > 0.02 Å) arise from approximations in density functional theory (DFT) or incomplete basis sets. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.